Patent-Based Class Membership as a Proliferative Disease Treatment Agent
The target compound is nominally included in the structure-activity relationship (SAR) of pyridazinone and furan compounds claimed for treating proliferative diseases associated with EGFR and/or KRAS mutations [1]. However, the patent does not provide any specific inhibitory concentration (IC50) or binding affinity (Ki) values for this exact compound. This constitutes a class-level inference without a specific comparator, as the data for the entire class is not detailed for individual members [2].
| Evidence Dimension | Biological target and therapeutic use disclosure |
|---|---|
| Target Compound Data | No quantitative data available for this specific compound |
| Comparator Or Baseline | Other compounds within the WO2008080056 patent family (no specific quantitative data provided for comparators) |
| Quantified Difference | Not quantifiable from available sources |
| Conditions | Patent claims based on general formulas (I) and (II) for treating proliferative disease in a subject |
Why This Matters
Procurement based on this evidence is not recommended for projects requiring quantitative potency or selectivity data.
- [1] Sloan-Kettering Institute for Cancer Research. Pyridazinones and furan-containing compounds. WO2008080056A3, 2008. View Source
- [2] Patents Encyclopedia. PYRIDAZINONES AND FURAN-CONTAINING COMPOUNDS. US-2010210649-A1, 2010. View Source
